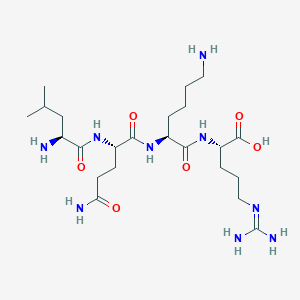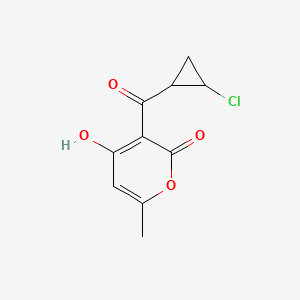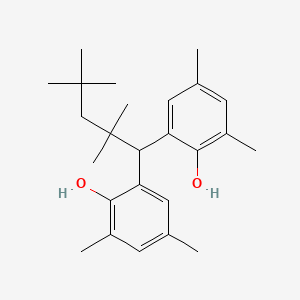
L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine is a synthetic peptide composed of five amino acids: L-methionine, L-tyrosine, L-proline, glycine, and L-isoleucine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s α-amino group.
Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to obtain high-purity peptides.
Análisis De Reacciones Químicas
Types of Reactions
L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents like N-hydroxysuccinimide (NHS) esters can be used for modifying amino acid side chains.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered side chains.
Aplicaciones Científicas De Investigación
L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mecanismo De Acción
The mechanism of action of L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing various biochemical pathways. The methionine residue can act as a methyl donor, while the tyrosine residue can participate in phosphorylation reactions, affecting signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-tyrosine
- L-Methionyl-L-tyrosyl-L-prolyl-L-phenylalanine
- L-Methionyl-L-tyrosyl-L-prolyl-L-leucine
Uniqueness
L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine is unique due to its specific sequence and combination of amino acids, which confer distinct physicochemical properties and biological activities. The presence of glycine provides flexibility to the peptide backbone, while isoleucine contributes to hydrophobic interactions.
Propiedades
Número CAS |
823233-47-2 |
|---|---|
Fórmula molecular |
C27H41N5O7S |
Peso molecular |
579.7 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C27H41N5O7S/c1-4-16(2)23(27(38)39)31-22(34)15-29-25(36)21-6-5-12-32(21)26(37)20(14-17-7-9-18(33)10-8-17)30-24(35)19(28)11-13-40-3/h7-10,16,19-21,23,33H,4-6,11-15,28H2,1-3H3,(H,29,36)(H,30,35)(H,31,34)(H,38,39)/t16-,19-,20-,21-,23-/m0/s1 |
Clave InChI |
FEKVXIUQPFYGRA-BQSWGBOTSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCSC)N |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCSC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one](/img/structure/B14233922.png)

![N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine](/img/structure/B14233930.png)

![2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14233942.png)



![3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine](/img/structure/B14233955.png)

![Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14233961.png)

![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)
